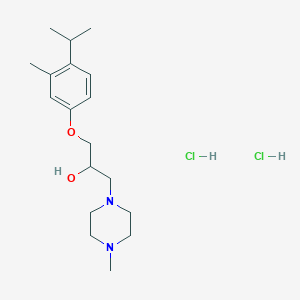![molecular formula C15H7Cl2F6NO B4996499 N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide](/img/structure/B4996499.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide, commonly known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF is a white crystalline solid that is highly soluble in organic solvents and has a molecular weight of 401.14 g/mol.
科学研究应用
BTF has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BTF is in the field of cancer research. BTF has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. BTF has also been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent metastasis.
BTF has also been studied for its potential applications in the field of neurodegenerative diseases. It has been found to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease. BTF has also been shown to protect neuronal cells from oxidative stress-induced damage, which could potentially prevent the progression of neurodegenerative diseases.
作用机制
The mechanism of action of BTF is not fully understood. However, it is believed that BTF exerts its biological effects by interacting with specific molecular targets. BTF has been shown to bind to the ATP-binding site of heat shock protein 90 (HSP90), which is a molecular chaperone that plays a critical role in the folding and stability of many proteins. By inhibiting the activity of HSP90, BTF can disrupt the function of client proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including HSP90, glycogen synthase kinase 3β (GSK3β), and cyclin-dependent kinase 2 (CDK2). BTF has also been shown to induce the expression of various genes, including p21 and p27, which are involved in cell cycle regulation.
实验室实验的优点和局限性
One of the advantages of using BTF in lab experiments is its high purity and solubility in organic solvents. This makes it easy to prepare solutions of BTF for use in various assays. However, one of the limitations of using BTF is its potential toxicity. BTF has been shown to have cytotoxic effects at high concentrations, which could potentially limit its use in certain experiments.
未来方向
There are several future directions for research on BTF. One of the most promising directions is the development of BTF-based drugs for the treatment of cancer and neurodegenerative diseases. BTF has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in humans. Another future direction is the elucidation of the molecular targets of BTF. The exact mechanism of action of BTF is not fully understood, and further research is needed to identify the specific molecular targets of BTF. Finally, future research could focus on the development of new synthesis methods for BTF that are more efficient and cost-effective.
合成方法
BTF can be synthesized using various methods. One of the most common methods is the reaction of 3,5-bis(trifluoromethyl)aniline with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields BTF as a white crystalline solid with a high purity of up to 99%.
属性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,3-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F6NO/c16-11-3-1-2-10(12(11)17)13(25)24-9-5-7(14(18,19)20)4-8(6-9)15(21,22)23/h1-6H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJVSBDNIUDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B4996427.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]methanamine](/img/structure/B4996434.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4996442.png)
![6-(2-chlorophenyl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4996446.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4996450.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B4996458.png)
![{4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenoxy}acetic acid](/img/structure/B4996469.png)
![N-[4-(2-furyl)phenyl]-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4996481.png)
![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol hydrochloride](/img/structure/B4996484.png)
![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4996490.png)
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4996495.png)
![ethyl N-[(4-nitrophenyl)sulfonyl]tryptophanate](/img/structure/B4996497.png)
![methyl 2-{[N-(2-chlorobenzoyl)glycyl]amino}benzoate](/img/structure/B4996519.png)